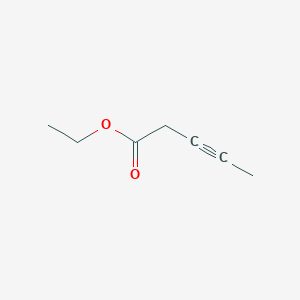

3-Pentynoic acid ethyl ester

Vue d'ensemble

Description

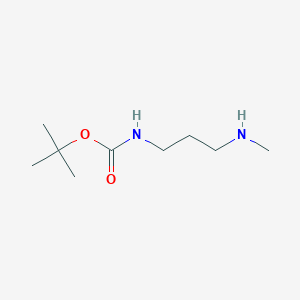

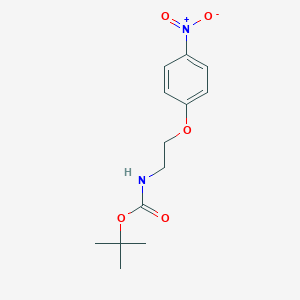

3-Pentynoic acid ethyl ester is a chemical compound with the formula C7H10O2 . It has a molecular weight of 126.1531 .

Molecular Structure Analysis

The molecular structure of 3-Pentynoic acid ethyl ester consists of seven carbon atoms, ten hydrogen atoms, and two oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Esters, including 3-Pentynoic acid ethyl ester, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .Physical And Chemical Properties Analysis

3-Pentynoic acid ethyl ester has a molecular weight of 126.1531 . Other physical and chemical properties such as boiling point, melting point, and solubility could not be found in the search results.Applications De Recherche Scientifique

1. Process Model Development for Reactive Distillation

The synthesis of the ethyl ester of pentenoic acid, involving processes such as reactive distillation and oxy-Claisen rearrangement, has been studied for scaling from laboratory to production. This research highlights the importance of reaction engineering in the distillation process, achieving high selectivity for the desired ethyl ester product (Bollyn & Wright, 1998).

2. Kinetic Resolution of β-Amino Esters

Involving 3-Pentynoic acid ethyl ester in the kinetic resolution of β-amino acid esters, Penicillin amidohydrolase was utilized for phenylacetylation. This research provides insights into the optimization of bioconversion rates and conditions for efficient production of (S)-amino acid ester (Landis et al., 2002).

3. Synthesis of Novel Polyester Building Blocks

Research into the formation of trans-2,5-dihydroxy-3-pentenoic acid methyl ester from pentoses using tin-containing silicates as catalysts was conducted. This study highlights the potential of such esters in creating co-polymers with functional groups beneficial for various applications (Elliot et al., 2017).

4. Synthesis of ‘Clickable’ Biodegradable Polylactide

The synthesis of 2-Hydroxy-4-pentynoic acid, a precursor to 'clickable' polylactide for polymer modification, is a significant area of study. Research focused on developing safe, economical synthetic routes using commercially available materials highlights the compound's importance in tailoring polymer properties (Zhang et al., 2014).

5. Total Synthesis of Natural Products

The use of ethyl 2-pentynoate in the total synthesis of natural products like triophamine demonstrates the compound's versatility in organic synthesis and pharmaceutical research (Piers et al., 1984).

6. Enzymatic Stereospecific Hydrolysis

The study on microbial enzymes for the stereospecific hydrolysis of racemic 3-pentyn-2-ol esters to produce (R)-3-pentyn-2-ol showcases the compound's role in producing chiral synthons used in pharmaceuticals (Ogawa et al., 1999).

7. Chemical Process Optimization

Studies on the methoxycarbonylation of acetylenic alcohols in specific catalytic systems, leading to products like the methyl ester of 4-methyl-4-hydroxy-2-pentynoic acid, contribute to the understanding of reaction optimization in chemical manufacturing processes (Trofimov et al., 1986).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl pent-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWKPKXRKGIKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200738 | |

| Record name | 3-Pentynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pentynoic acid ethyl ester | |

CAS RN |

52750-56-8 | |

| Record name | 3-Pentynoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052750568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)

![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)